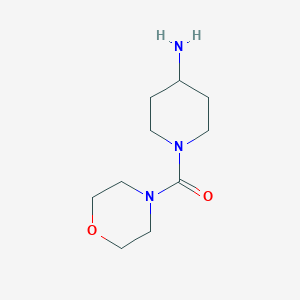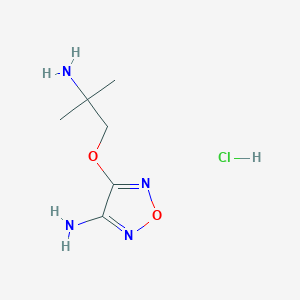
1-(Morpholin-4-ylcarbonyl)piperidin-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is C10H19N3O2 . It has a molecular weight of 213.27700 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Detection in Water
A study by Koga and Akiyama (1985) developed a high-performance liquid chromatography method for detecting piperidine and morpholine, among others, in water. This method is valuable for monitoring trace amounts of these compounds in environmental samples, such as wastewater (Koga & Akiyama, 1985).
Reaction with Ozone
Tekle-Röttering et al. (2016) investigated the reaction of piperidine and morpholine with ozone, important for understanding their behavior in water treatment processes. This research is crucial for assessing the environmental impact and treatment efficacy of these compounds (Tekle-Röttering et al., 2016).
Chemical Reactivity
Castro et al. (2001) studied the kinetics of reactions between certain thionocarbonates and amines including piperidine and morpholine. This research contributes to understanding the chemical reactivity of these amines in various synthetic applications (Castro et al., 2001).
Synthesis and Characterization
Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine and piperidine. This research aids in exploring the potential applications of these complexes in catalysis and material science (Amirnasr et al., 2001).
Antifungal Applications
Krauss et al. (2021) described the synthesis of 4-aminopiperidines, demonstrating significant antifungal activity. This opens avenues for developing new antifungal agents, crucial in both agriculture and medicine (Krauss et al., 2021).
Nucleophilic Addition
Golovanov et al. (2015) investigated the nucleophilic addition of piperidine and morpholine to certain ketones. This research is relevant in synthetic organic chemistry, especially in developing new reaction methodologies (Golovanov et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is Cathepsin F . Cathepsin F is a type of cysteine protease that plays a crucial role in protein degradation and turnover.
Mode of Action
It is known to interact with its target, cathepsin f . The interaction between the compound and Cathepsin F may result in changes to the protein’s function, potentially influencing various cellular processes.
Biochemical Pathways
Given its interaction with cathepsin f, it may influence pathways related to protein degradation and turnover .
Result of Action
Given its interaction with Cathepsin F, it may influence protein degradation and turnover, potentially affecting various cellular processes .
Future Directions
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are vital in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This makes 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine a promising compound for future research and development.
Biochemical Analysis
Biochemical Properties
1-(Morpholin-4-ylcarbonyl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cathepsin F, an enzyme involved in protein degradation and processing . The interaction between this compound and cathepsin F can modulate the enzyme’s activity, potentially affecting cellular protein turnover and homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, by post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKHDPHNRGQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)



![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)
